(Z)-3-(2-(6-methyl-4-phenylquinazolin-2-yl)hydrazono)indolin-2-one

Medicinal chemistry Kinase inhibitor design Structure–activity relationship

(Z)-3-(2-(6-methyl-4-phenylquinazolin-2-yl)hydrazono)indolin-2-one (CAS 330675-72-4) is a synthetic small-molecule hybrid that covalently links a 6-methyl-4-phenylquinazoline pharmacophore to an indolin-2-one (oxindole) moiety through a hydrazono (–NH–N=) bridge. The quinazoline core is a privileged ATP-mimetic scaffold widely exploited in type I and type II kinase inhibitor design, while the indolin-2-one unit is the hallmark of sunitinib and related RTK inhibitors.

Molecular Formula C23H17N5O
Molecular Weight 379.423
CAS No. 330675-72-4
Cat. No. B2721256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-3-(2-(6-methyl-4-phenylquinazolin-2-yl)hydrazono)indolin-2-one
CAS330675-72-4
Molecular FormulaC23H17N5O
Molecular Weight379.423
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)N=NC4=C(NC5=CC=CC=C54)O
InChIInChI=1S/C23H17N5O/c1-14-11-12-19-17(13-14)20(15-7-3-2-4-8-15)26-23(25-19)28-27-21-16-9-5-6-10-18(16)24-22(21)29/h2-13,24,29H,1H3
InChIKeyAKOKGULGLOHNPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(Z)-3-(2-(6-Methyl-4-phenylquinazolin-2-yl)hydrazono)indolin-2-one (CAS 330675-72-4): A Quinazoline–Indolinone Hybrid Scaffold for Targeted Kinase Inhibitor Procurement


(Z)-3-(2-(6-methyl-4-phenylquinazolin-2-yl)hydrazono)indolin-2-one (CAS 330675-72-4) is a synthetic small-molecule hybrid that covalently links a 6-methyl-4-phenylquinazoline pharmacophore to an indolin-2-one (oxindole) moiety through a hydrazono (–NH–N=) bridge . The quinazoline core is a privileged ATP-mimetic scaffold widely exploited in type I and type II kinase inhibitor design, while the indolin-2-one unit is the hallmark of sunitinib and related RTK inhibitors [1]. This compound belongs to the broader hydrazonoindolin-2-one class, for which average antiproliferative IC₅₀ values as low as 2.37 μM have been reported against HT-29, ZR-75 and A549 cancer cell lines [2]. The specific Z‑configuration at the hydrazono linkage and the 6‑methyl substitution on the quinazoline ring differentiate this entry from other quinazoline–indolinone hybrids and are expected to dictate its target selectivity and physicochemical profile.

Why Generic Quinazoline or Indolinone Substitution Fails: Structural Determinants Differentiating (Z)-3-(2-(6-Methyl-4-phenylquinazolin-2-yl)hydrazono)indolin-2-one


Quinazoline-based kinase inhibitors and indolin‑2‑one‑based receptor tyrosine kinase (RTK) inhibitors cannot be interchanged without altering target engagement, selectivity, and pharmacokinetics. The title compound employs a hydrazono linker that rigidifies the relative orientation of the quinazoline and indolinone pharmacophores in a Z‑configured planar geometry , whereas the closest commercial analog, 5‑nitro‑2‑furaldehyde (6‑methyl‑4‑phenyl‑2‑quinazolinyl)hydrazone (PubChem CID 5728403), replaces the indolin‑2‑one with a nitrofuran moiety, resulting in an IC₅₀ of 20 μM against protein artemis—a value indicative of weak target engagement [1]. More advanced quinazoline‑2‑indolinone hybrids (lacking the hydrazono spacer) achieve PI3Kα enzymatic IC₅₀ values of 9.11 nM [2]. The presence, nature, and geometry of the linker therefore constitute a non‑interchangeable variable that governs both biochemical potency and isoform selectivity, making blind substitution of any in‑class compound scientifically unsound.

Quantitative Differentiation Evidence for (Z)-3-(2-(6-Methyl-4-phenylquinazolin-2-yl)hydrazono)indolin-2-one vs. Closest Analogs


Linker Chemistry Defines Potency: Hydrazono-Indolinone vs. Nitrofuran-Hydrazone Scaffolds

The target compound incorporates an indolin‑2‑one ring connected via a hydrazono linker to the quinazoline core. The structurally closest analog with publicly available bioactivity data, 5‑nitro‑2‑furaldehyde (6‑methyl‑4‑phenyl‑2‑quinazolinyl)hydrazone, replaces the indolin‑2‑one with a 5‑nitrofuran group. This single pharmacophore swap results in an IC₅₀ of 20 μM against human protein artemis [1], placing the nitrofuran analog in the low‑potency range. Although a direct IC₅₀ for the target compound is not publicly available, the oxindole moiety is a validated kinase hinge‑binding motif present in sunitinib and other clinical RTK inhibitors [2]. The indolin‑2‑one pharmacophore is therefore expected to confer substantially higher target affinity than the nitrofuran surrogate, a prediction consistent with the observation that indolin‑2‑one‑containing hydrazono‑quinazoline congeners in the same chemical series achieve average antiproliferative IC₅₀ values of 2.37 μM against HT‑29, ZR‑75 and A549 cell lines [3].

Medicinal chemistry Kinase inhibitor design Structure–activity relationship

Linker Topology Dictates Kinase Selectivity: Hydrazono vs. Direct C–C Linked Quinazoline–Indolinone Hybrids

Quinazoline‑2‑indolinone hybrids in which the two pharmacophores are connected through a direct C–C bond (i.e., lacking the hydrazono spacer) have been extensively characterized. Representative compound 8 from Liu et al. (2025) displays a PI3Kα enzymatic IC₅₀ of 9.11 nM, with 10.4‑fold, 17.0‑fold, and 37.5‑fold selectivity over the β, γ, and δ isoforms, respectively, and suppresses viability of A549, MCF‑7, HCT116 and other cancer cell lines with IC₅₀ values of 0.2–0.98 μM [1]. The hydrazono linker present in the title compound introduces an additional hydrogen‑bond donor/acceptor pair and a conjugated π‑system that alters the distance and dihedral angle between the quinazoline and indolin‑2‑one rings. In closely related isatin–quinazoline hybrids bearing hydrazono linkers, this structural feature has been shown to shift selectivity toward HepG2 liver cancer cells (IC₅₀ = 1.0–2.4 μM) rather than the broad‑spectrum profile of direct‑linked hybrids [2]. The linker topology therefore directly influences isoform selectivity and cellular target profile, making the hydrazono‑bridged scaffold a distinct chemical tool for probing kinase subtype pharmacology.

PI3Kα inhibition Isoform selectivity Molecular hybridization

Methyl Substitution at Quinazoline C‑6 Position Modulates Lipophilicity and Metabolic Stability Relative to Des‑Methyl and 6‑Chloro Analogs

The 6‑methyl substituent on the quinazoline ring of the target compound represents a defined structural decision with quantifiable physicochemical consequences. The closest commercially catalogued analog, (Z)-5-bromo-3-(2-(6-chloro-4-phenylquinazolin-2-yl)hydrazono)indolin-2-one, bears a 6‑chloro substitution and a 5‑bromo on the indolinone ring (MW = 478.73 g/mol) . Compared with the 6‑chloro‑5‑bromo analog, the target compound (MW = 379.42 g/mol, 6‑methyl, indolinone unsubstituted) is 99.31 Da lighter and possesses a lower calculated logP (approx. 4.5 vs. approx. 5.2 for the di‑halogenated analog based on the PubChem XLogP3 of the related 6‑methyl‑4‑phenylquinazoline scaffold, XLogP3‑AA = 5.1 [1]). The 6‑methyl group provides a balanced combination of modest lipophilicity and metabolic stability: methyl substitution at the quinazoline 6‑position has been shown in EGFR inhibitor series to reduce CYP‑mediated oxidative metabolism compared with unsubstituted or 6‑methoxy variants, while avoiding the molecular weight penalty and potential toxicity liabilities associated with halogen substituents [2]. Additionally, the absence of bromine on the indolinone ring preserves a free 5‑position for potential further derivatisation (e.g., Suzuki coupling or biotin conjugation).

Drug metabolism Pharmacokinetics Quinazoline SAR

Z‑Configured Hydrazono Linker Locks a Planar Conformation Distinct from the E‑Isomer and Saturated Hydrazine Analogs

The (Z)‑configuration at the hydrazono double bond enforces a specific three‑dimensional presentation of the indolin‑2‑one ring relative to the quinazoline plane. In a closely related crystal structure of an indolin‑2‑one hydrazone derivative, the indolin‑2‑one group is essentially planar (maximum deviation 0.016 Å for the N atom) and forms a dihedral angle of 84.38° with the attached benzene ring [1]. This near‑orthogonal orientation is stereoelectronically favoured in the Z‑isomer; the E‑isomer or a saturated hydrazine linker (e.g., 2‑hydrazinyl‑4‑phenylquinazoline, CAS 64820‑60‑6 ) would present a distinctly different conformational ensemble. The Z‑configured rigid linker pre‑organises the molecule for binding to a complementary protein surface, potentially reducing the entropic penalty upon target engagement. In contrast, the conformationally flexible 2‑hydrazinyl‑4‑phenylquinazoline (MW = 236.27 g/mol, rotatable bonds = 2 ) can access multiple low‑energy conformers, which may increase off‑target promiscuity. The structural data for the target compound’s IUPAC designation as 3-[(6-methyl-4-phenylquinazolin-2-yl)diazenyl]-1H-indol-2-ol confirms the azo‑character of the linkage and the Z‑configuration necessary for the observed planar indolinone geometry.

Stereochemistry Conformational restriction Molecular recognition

Procurement-Guided Application Scenarios for (Z)-3-(2-(6-Methyl-4-phenylquinazolin-2-yl)hydrazono)indolin-2-one (CAS 330675-72-4)


Kinase Selectivity Profiling and Isoform‑Specific Chemical Probe Development

The hydrazono‑linked quinazoline–indolinone scaffold occupies a distinct chemical space between direct C–C linked quinazoline–indolinone PI3Kα inhibitors (IC₅₀ = 9.11 nM with defined isoform selectivity ratios [1]) and nitrofuran‑terminated quinazoline hydrazones (IC₅₀ = 20 μM, weak target engagement [2]). This intermediate profile makes the compound suitable for broad kinome selectivity screening to identify novel kinase targets that preferentially recognise the hydrazono‑bridged topology. Procurement of this compound is recommended for academic screening consortia and biotechnology companies building annotated kinase chemogenomic sets, where the inclusion of linker‑diversified chemical probes is essential for mapping kinase polypharmacology. The free 5‑position on the indolinone ring additionally allows for facile conjugation to biotin or fluorophores for pull‑down and imaging applications.

PROTAC and Molecular Glue Warhead Diversification

The Z‑configured hydrazono linker provides a rigid, extensively conjugated tether between the quinazoline (E3 ligase‑recruiting or target‑binding) and indolinone (target‑binding or E3 ligase‑recruiting) modules. The near‑orthogonal orientation of the indolinone ring relative to the quinazoline plane (dihedral angle ~84° based on crystal structure analogs [3]) creates a defined exit vector suitable for ternary complex formation. Unlike the flexible 2‑hydrazinyl‑4‑phenylquinazoline scaffold (2 rotatable bonds, CAS 64820‑60‑6 ), the rigid Z‑hydrazono linker pre‑organises the two pharmacophores, potentially improving the cooperativity of ternary complex formation. Medicinal chemistry teams engaged in targeted protein degradation (TPD) programmes should consider this compound as a warhead diversification element for PROTAC linker optimisation studies, particularly when exploring the impact of conformational restriction on degradation efficiency.

Controlled‑Release Formulation Feasibility Studies Leveraging PLGA Microsphere Encapsulation Data

Hydrazonoindolin‑2‑ones from the same chemical series have been successfully encapsulated into PLGA microspheres with 85% ± 1.3% encapsulation efficiency, achieving sustained zero‑order release over 21 days and improving in vitro antiproliferative activity against A549 cells to an IC₅₀ below 0.8 μM after 120 h of incubation [4]. These class‑validated formulation parameters provide a strong translational rationale for procuring the title compound for analogous controlled‑release studies. Pharmaceutical development teams exploring long‑acting injectable or implantable oncology formulations should evaluate this compound as a model payload for PLGA‑based delivery systems, using the established emulsion‑solvent diffusion protocol as a starting point for process development. The 6‑methyl substitution (moderate lipophilicity, MW = 379.42 g/mol) is within the optimal range for PLGA encapsulation based on the established 1:10 drug‑polymer ratio methodology [4].

Building Block for Focused Combinatorial Libraries Targeting Liver Cancer

Isatin–quinazoline hybrids bearing hydrazono linkers have demonstrated a distinctive selective growth inhibitory effect toward HepG2 liver cancer cells, with the most potent congeners (15b, 15g, 15l) achieving IC₅₀ values of 1.0–2.4 μM and inducing apoptosis via Bax upregulation, Bcl‑2 downregulation, and caspase‑3 activation [5]. The title compound, which shares the hydrazono‑quinazoline‑indolinone core architecture, is a logical starting scaffold for focused library synthesis aimed at optimising this liver cancer selectivity. Procurement is indicated for medicinal chemistry groups running parallel synthesis or DNA‑encoded library (DEL) campaigns where the quinazoline 6‑methyl and 4‑phenyl substituents serve as fixed points for diversification at the indolinone N1, C5, and C6 positions. The absence of substitution on the indolinone ring in the parent compound provides a clean synthetic handle for late‑stage functionalisation.

Quote Request

Request a Quote for (Z)-3-(2-(6-methyl-4-phenylquinazolin-2-yl)hydrazono)indolin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.